molecular formula C17H13N5 B15358706 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B15358706
M. Wt: 287.32 g/mol
InChI Key: XSDWBMUWPOJSNE-UHFFFAOYSA-N
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Description

5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a complex organic compound belonging to the class of triazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrazine core. One common method includes the cyclization of appropriate precursors under specific conditions, such as heating or using catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce phenolic derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer, bacterial infections, and neurological disorders.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound may act as an enzyme inhibitor, receptor modulator, or signaling molecule, depending on its application.

Comparison with Similar Compounds

  • Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolo core but differ in their substituents and biological activities.

  • Phenylphenyl derivatives: Other compounds containing phenylphenyl moieties may exhibit similar properties but differ in their core structures.

Uniqueness: 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine stands out due to its specific combination of structural features, which contribute to its unique chemical and biological properties

Properties

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

5-(2-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C17H13N5/c18-17-20-16-11-19-10-15(22(16)21-17)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,18,21)

InChI Key

XSDWBMUWPOJSNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=CC4=NC(=NN34)N

Origin of Product

United States

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